

The Discovery and Isolation of Leachianone G: A Technical Guide

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Compound of Interest

Compound Name: *Leachianone G*

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Introduction

Leachianone G is a prenylated flavonoid, a class of natural products known for their diverse and potent biological activities. Structurally, it is a tetrahydroxyflavanone distinguished by a prenyl group at the 8-position and hydroxyl groups at the 2'-, 4'-, 5-, and 7-positions.^[1] First identified in the roots of *Sophora leachiana*, **Leachianone G** has since been reported in other plant species, including *Sophora exigua*, *Lespedeza cyrtobotrya*, and *Morus alba*.^[1] This document provides a comprehensive overview of the history of its discovery, detailed experimental protocols for its isolation, and a summary of its key chemical and biosynthetic data.

Discovery and Initial Isolation

Leachianone G was first reported in 1993 by a team of researchers led by M. Iinuma, who isolated it from the roots of *Sophora leachiana*. While the full text of the original publication detailing the initial isolation is not widely available, subsequent research and general phytochemical knowledge of the *Sophora* genus allow for a representative reconstruction of the likely isolation protocol. The general procedure for isolating flavonoids from *Sophora* species typically involves solvent extraction followed by a series of chromatographic separations.^{[2][3]}
^[4]

Experimental Protocols

Representative Isolation of Leachianone G from Sophora Species

The following protocol is a composite representation based on established methods for flavonoid isolation from the Sophora genus.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

1. Extraction:

- Dried and powdered root material of the Sophora species is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature.
- The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Solvent Partitioning:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. **Leachianone G**, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography over silica gel.
- The column is eluted with a gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate, or chloroform and methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing the target compound are combined.
- Final purification is typically achieved through preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

Total Synthesis of (±)-Leachianone G

The first total synthesis of a racemic mixture of **Leachianone G** was reported in 1996. The synthetic route provides an alternative source of the compound for biological studies and confirms its structure.

Data Presentation

Spectroscopic Data for Leachianone G

The structural elucidation of **Leachianone G** was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table summarizes the key spectroscopic data.

Spectroscopic Data	(±)-Leachianone G (Synthetic)
¹ H NMR (CDCl ₃)	δ 1.71 (3H, s, CH ₃), 1.80 (3H, s, CH ₃), 2.91-3.14 (2H, m, H-3), 3.32 (2H, br d, J = 7 Hz, H-1"), 5.24 (1H, m, H-2"), 5.59 (1H, dd, J = 13, 3 Hz, H-2), 6.12 (1H, s, H-6), 6.44-6.54 (2H, m, H-3' and H-5'), 7.28 (1H, d, J = 8 Hz, H-6'), 8.87, 12.01, 12.38 (each 1H, br s, OH)
¹³ C NMR (CDCl ₃)	Data for the natural product is not available in the searched literature. Data for the synthetic product was not provided in the reference.
Mass Spectrometry (EIMS)	m/z [M] ⁺ 356

Note: The provided ¹H NMR data is for the synthetic racemic mixture of **Leachianone G**. The original data for the natural product from the 1993 linuma et al. publication was not accessible.

Biosynthesis of Leachianone G

Leachianone G is an intermediate in the biosynthesis of other complex flavonoids in certain plants. Its formation is a key step in the prenylation and hydroxylation pathway of flavanones.

Biosynthetic Pathway of Leachianone G

The biosynthesis of **Leachianone G** begins with the prenylation of naringenin to form sophoraflavanone B (also known as 8-prenylnaringenin). This reaction is catalyzed by the enzyme naringenin 8-dimethylallyltransferase. Subsequently, sophoraflavanone B is hydroxylated at the 2'-position by the enzyme 8-dimethylallylnaringenin 2'-hydroxylase to yield **Leachianone G**. In some species, **Leachianone G** can be further prenylated by **Leachianone G** 2''-dimethylallyltransferase to produce sophoraflavanone G.



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